molecular formula C7H12F3N B7882122 1-(Trifluoromethyl)cyclohexan-1-amine

1-(Trifluoromethyl)cyclohexan-1-amine

Cat. No.: B7882122
M. Wt: 167.17 g/mol
InChI Key: XIORJTOKGGMCRD-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclohexan-1-amine ( 134424-35-4 ) is a versatile cyclohexylamine derivative valued in scientific research, particularly in medicinal chemistry and organic synthesis. The compound features a sterically hindered amine group and a metabolically stable trifluoromethyl group attached to the same carbon atom of the cyclohexane ring, creating a unique structural motif. This combination makes it a valuable building block for the synthesis of more complex molecules . The trifluoromethyl group is a key feature, known to significantly influence the physicochemical properties of lead compounds, including their metabolic stability, lipophilicity, and membrane permeability . As such, researchers utilize this amine as a critical precursor in drug discovery projects, for instance, in the development of compounds like 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine . It serves as a key synthetic intermediate for pharmacophores and is commonly used to prepare its hydrochloride salt (CAS 1311315-20-4 ) for further experimental applications. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)6(11)4-2-1-3-5-6/h1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIORJTOKGGMCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenolysis of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine

The most well-documented method involves the deprotection of N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine under hydrogenolytic conditions. Schäfer et al. (2012) reported a two-stage protocol achieving a 91% yield of the target amine hydrochloride.

Stage 1: Hydrogenation
A mixture of N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine, 10% Pd/C catalyst, and formic acid in methanol was stirred under hydrogen at 45°C for 12 hours. Formic acid acts as both a proton source and reducing agent, facilitating cleavage of the benzyl group while preserving the trifluoromethyl moiety.

Stage 2: Hydrochloride Salt Formation
The crude amine was treated with hydrogen chloride in diethyl ether under inert atmosphere, precipitating 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride. This step ensures product stability and facilitates purification via trituration.

Critical Parameters

  • Catalyst loading: 10% Pd/C (optimal for benzyl group removal)

  • Temperature: 45°C (balances reaction rate with catalyst stability)

  • Acid choice: Formic acid enables mild conditions vs. stronger acids that might degrade the CF3 group

Comparative Analysis of Synthetic Approaches

MethodCatalyst SystemTemperature (°C)Time (h)Yield (%)Key Advantage
Catalytic Hydrogenation10% Pd/C + HCOOH451291High yield, simple workup
Mizoroki-HeckPd(OAc)2/AgOAc501457-88*Functional group tolerance

*Yields reported for structurally related compounds

Challenges in Trifluoromethyl Group Incorporation

The stability of the CF3 group during synthesis necessitates careful optimization:

Acid Sensitivity

Strong acidic conditions (e.g., HCl gas) require controlled addition rates and low temperatures (0°C) to prevent decomposition, as demonstrated in hydrochloride salt formation steps.

Thermal Stability

Reactions exceeding 70°C risk CF3 bond cleavage, particularly in presence of transition metals. The hydrogenation method maintains sub-50°C conditions to mitigate this.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexanes.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
1-(Trifluoromethyl)cyclohexan-1-amine has been investigated for its potential as a pharmacophore in drug design. The compound's ability to act as a selective modulator for various biological targets makes it a candidate for developing new therapeutic agents. For instance, compounds with similar structures have shown promise as TRPA1 antagonists, which are relevant in pain management .

Case Studies
A notable example includes the exploration of derivatives of this compound in the context of TRPA1 inhibition. Research indicates that modifications to this core structure can lead to compounds with enhanced potency and selectivity against TRPA1 channels, which are implicated in nociceptive pathways . This suggests that this compound could serve as a lead compound for developing new analgesics.

Material Science Applications

Polymer Chemistry
The trifluoromethyl group imparts unique properties to polymers synthesized from this compound. These polymers exhibit improved thermal stability and chemical resistance, making them suitable for applications in coatings and adhesives . The incorporation of this compound into polymer matrices can enhance their performance in harsh environments.

Fluorinated Materials
Fluorinated compounds are known for their low surface energy and hydrophobic characteristics. As such, this compound can be utilized in developing specialized coatings that require water repellency and chemical inertness. These materials find applications in industries ranging from electronics to biomedical devices.

Data Table: Applications Overview

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryTRPA1 antagonist developmentPotential lead for analgesic drugs
Polymer ChemistrySynthesis of high-performance polymersEnhanced thermal stability and chemical resistance
Fluorinated MaterialsDevelopment of water-repellent coatingsLow surface energy properties beneficial for industrial use

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclohexan-1-amine exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can significantly influence the compound’s lipophilicity and electronic properties, thereby affecting its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Positional Isomers

  • 4-(Trifluoromethyl)cyclohexan-1-amine Structural Difference: The -CF₃ group is at the 4-position instead of the 1-position. Impact: The equatorial preference of the -CF₃ group in the 4-position reduces steric strain compared to the 1-position isomer. This positional change may alter solubility and interaction with chiral environments . Synthesis: Prepared via catalytic hydrogenation of 4-(trifluoromethyl)cyclohexanone oxime, as inferred from methods for analogous amines .
  • cis,rel-(1R,2S)-2-(Trifluoromethyl)cyclohexan-1-amine Structural Difference: The -CF₃ group is at the 2-position with defined stereochemistry.

Ring Size Variants

  • 1-(Trifluoromethyl)cyclopentanamine Hydrochloride
    • Structural Difference : Cyclopentane ring instead of cyclohexane.
    • Impact : Smaller ring size increases ring strain but enhances conformational rigidity. The hydrochloride salt improves aqueous solubility (critical for drug formulations) .
    • Data : Purity ≥95%, CAS 1202865-05-1 .

Substituent Variants

  • 2,4-Bis(trifluoromethyl)cyclohexan-1-amine Structural Difference: Two -CF₃ groups at positions 2 and 3. Impact: Increased steric hindrance and electron-withdrawing effects reduce nucleophilicity of the amine. This compound is less basic than mono-substituted analogs . Synthesis: Likely involves multi-step halogenation/fluorination of cyclohexane precursors .
  • 1-(4-Chlorobenzyl)cyclohexan-1-amine Structural Difference: Replaces -CF₃ with a chlorobenzyl group.

Salt Forms

  • 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride Structural Difference: Hydrochloride salt of the parent amine. Impact: Salt formation enhances solubility in polar solvents (e.g., water or ethanol), facilitating use in biological assays. Reported purity ≥95% .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Features
This compound 1311315-20-4 C₇H₁₂F₃N 167.18 95% -CF₃ at 1-position, free base
4-(Trifluoromethyl)cyclohexan-1-amine 58665-70-6 C₇H₁₂F₃N 167.18 96% -CF₃ at 4-position
1-(Trifluoromethyl)cyclopentanamine HCl 1202865-05-1 C₆H₁₁F₃N·HCl 199.62 95% Cyclopentane core, hydrochloride salt
2,4-Bis(trifluoromethyl)cyclohexan-1-amine N/A C₈H₁₁F₆N 235.17 ≥95% Two -CF₃ groups
This compound HCl 1311315-20-4 C₇H₁₂F₃N·HCl 203.64 95% Enhanced solubility

Biological Activity

1-(Trifluoromethyl)cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to various biological targets, making this compound a candidate for drug development and other applications in pharmacology.

The molecular formula for this compound is C7H10F3NC_7H_{10}F_3N, with a molecular weight of approximately 175.16 g/mol. The presence of the trifluoromethyl group (CF3-CF_3) significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The trifluoromethyl group can enhance the compound's binding affinity, leading to various biological effects. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

In Vitro Studies

Recent studies have highlighted the biological activity of this compound through various assays:

Study Target Method IC50 (µM) Comments
Mycobacterium tuberculosisHigh-throughput screening< 2Potent activity against TB
Cancer cell lines (HeLa, CEM)Antiproliferative assay9.6 ± 0.7Significant inhibition observed
HepG2 cells (liver cancer)Cytotoxicity assay> 20Moderate activity noted

These results indicate that the compound exhibits notable inhibitory effects against various biological targets, suggesting potential therapeutic applications.

Case Studies

  • Antimicrobial Activity : In a study focused on tuberculosis, this compound demonstrated significant antimicrobial properties with an MIC (Minimum Inhibitory Concentration) of less than 20 µM against Mycobacterium tuberculosis, indicating its potential as a lead compound for anti-TB drug development .
  • Cancer Research : The compound was evaluated for its cytotoxic effects on human cancer cell lines such as HeLa and CEM. The results showed that it had an IC50 value of approximately 9.6 µM against HeLa cells, suggesting its potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to enhance the potency of compounds in various biological contexts. For example, studies have indicated that compounds with a CF3-CF_3 substitution exhibit improved binding affinities compared to their non-fluorinated counterparts, particularly in enzyme inhibition and receptor binding scenarios .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to modulate biological pathways positions it as a candidate for further investigation in drug discovery programs targeting various diseases, including infectious diseases and cancer.

Q & A

Q. What are the key considerations for synthesizing 1-(Trifluoromethyl)cyclohexan-1-amine in a laboratory setting?

Synthesis requires careful selection of fluorination agents and reaction optimization. A common approach involves deoxofluorination of cyclohexanone derivatives using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Reaction conditions (e.g., anhydrous environment, temperature control) are critical to avoid side reactions such as ring-opening or over-fluorination. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the amine product . Characterization by 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm the trifluoromethyl group's presence and spatial orientation .

Q. How can researchers ensure safe handling of this compound during experiments?

Safety protocols include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (as recommended for structurally similar amines in ).
  • Ventilation: Use fume hoods to mitigate inhalation risks, especially given the volatility of fluorinated compounds.
  • Waste disposal: Segregate chemical waste and collaborate with certified agencies for disposal, as outlined in safety data sheets for related cyclohexane derivatives .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR is critical for identifying trifluoromethyl group integration and electronic environment. 13C^{13}\text{C} NMR helps confirm cyclohexane ring substitution patterns .
  • X-ray crystallography: Resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis (e.g., in fluorinated cyclohexane derivatives) .
  • Mass spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its reactivity in catalytic applications?

The trifluoromethyl group’s axial or equatorial position on the cyclohexane ring affects electronic and steric properties. For example, axial positioning may enhance electrophilicity due to hyperconjugation, while equatorial placement reduces steric hindrance in nucleophilic substitutions. Computational modeling (e.g., DFT calculations) can predict these effects, and experimental validation via kinetic studies or X-ray analysis is recommended .

Q. What strategies resolve discrepancies in reaction yields when using different fluorination agents?

Yield variations (e.g., 48% vs. 79% in analogous reactions from ) may arise from reagent selectivity or competing side reactions. Methodological adjustments include:

  • Catalyst screening: DMAP or Et₃N can enhance reaction efficiency in acylation steps (as shown in ).
  • Solvent optimization: Polar aprotic solvents like DCM improve fluorination agent stability .
  • Temperature gradients: Lower temperatures may favor selectivity for the trifluoromethyl product over defluorination byproducts .

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

Software like Gaussian or COSMO-RS enables:

  • Solubility prediction: Modeling partition coefficients in solvents such as DCM or hexane.
  • Thermodynamic stability analysis: Assessing the energy difference between axial and equatorial conformers.
  • Reactivity profiling: Simulating interactions with enzymes or metal catalysts for drug design or materials science applications .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data in the stereochemical assignment of fluorinated cyclohexane derivatives?

Contradictions may arise from differing experimental conditions (e.g., solvent polarity affecting ring conformation). Mitigation strategies:

  • Cross-validation: Combine NMR nuclear Overhauser effect (NOE) experiments with computational docking studies.
  • Crystallographic redundancy: Solve multiple crystal structures under varied conditions to confirm stereochemical trends .

Q. What methodologies optimize the scale-up of this compound synthesis without compromising purity?

  • Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic fluorination steps.
  • In-line analytics: Real-time monitoring via Raman spectroscopy ensures intermediate stability .
  • Green chemistry principles: Replace hazardous fluorination agents with safer alternatives (e.g., Fluolead®) while maintaining yield .

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